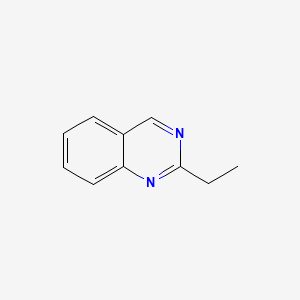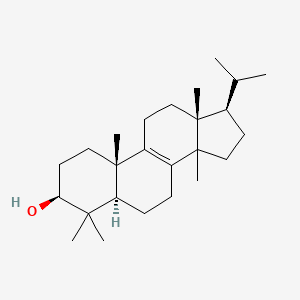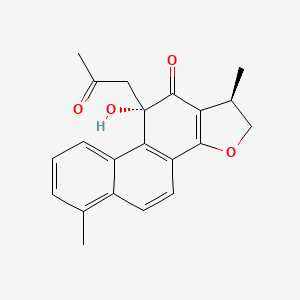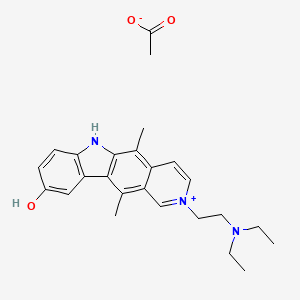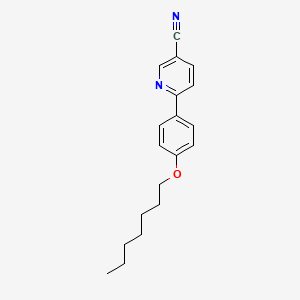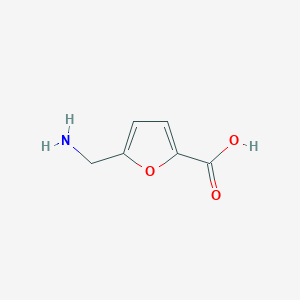
3-Methylmalate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylmalate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 3-methylmalic acid; major microspecies at pH 7.3 It has a role as a human metabolite. It is a conjugate base of a 3-methylmalic acid.
Aplicaciones Científicas De Investigación
Electron Ionization Mass Spectra of Esters : A study by Tamiri et al. (2003) examined the behavior of isomeric methyl ethyl mixed esters of 2-methylmaleic acid under electron ionization, revealing different fragmentation processes. This research contributes to understanding the mass spectrometric behavior of compounds related to 3-Methylmalate(2-).
Synthesis of Chiral Building Blocks : Kano et al. (2011) demonstrated the use of methylenemalonate in a direct asymmetric conjugate addition of aldehydes, which could be used for creating chiral building blocks relevant in synthetic chemistry. Their findings are detailed in Chemical Science.
Supramolecular Assemblies of Cu(II)-Methylmalonate Complexes : A 2017 study by Mitra et al. in the Journal of Coordination Chemistry explored the formation of supramolecular assemblies through Cu(II)-methylmalonate complexes, which could have implications in materials science.
Vibrational Spectra and Molecular Structure : Karabacak et al. (2008) investigated the vibrational spectra and molecular structure of 2,3-dibromo-N-methylmaleimide, contributing to the understanding of the physical and chemical properties of compounds structurally similar to 3-Methylmalate(2-). This research is detailed in the Journal of Molecular Structure.
Neurological Impact of 2-Methylcitrate : Jafari et al. (2013) in the Orphanet Journal of Rare Diseases studied the effects of 2-methylcitrate on brain cells, shedding light on the neurological impacts of compounds related to 3-Methylmalate(2-).
Photodynamic Diagnosis/Therapy : A 2021 study by Luan et al. in the International Journal of Pharmaceutics focused on the use of methyl aminolevulinate, a compound related to 3-Methylmalate(2-), for photodynamic diagnosis and therapy of cancers.
Living Chromium(III) Catalysts : Ganesan and Gabbaï (2004) researched [Cp*Cr(C6F5)(Me)(Py)] as a living chromium(III) catalyst for polymerization, which could have implications in materials science. Their findings are presented in Organometallics.
Propiedades
Fórmula molecular |
C5H6O5-2 |
|---|---|
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
2-hydroxy-3-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/p-2 |
Clave InChI |
NPYQJIHHTGFBLN-UHFFFAOYSA-L |
SMILES |
CC(C(C(=O)[O-])O)C(=O)[O-] |
SMILES canónico |
CC(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230270.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)
![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
![7-(2,3-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230280.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)
